(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[331]nonane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Functionalization of the carboxylic acid group: This may involve esterification, amidation, or other transformations to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and to develop enzyme inhibitors.
Industry: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid include:
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxamide: A related compound with an amide group instead of a carboxylic acid group.
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-methyl ester: A methyl ester derivative of the original compound.
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the tert-butoxycarbonyl protecting group. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(1S,5R)-9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-4-8(11(15)16)5-10(14)7-18-6-9/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+ |
InChI Key |
OVNHULFEMHFUNY-PBINXNQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)O |
Origin of Product |
United States |
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